molecular formula C20H18N4O3S B2871255 N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-10-3

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2871255
CAS RN: 921491-10-3
M. Wt: 394.45
InChI Key: WWAAKADOYJZUHD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is primarily used in the synthesis of various pharmaceutical drugs, and its unique chemical structure has shown promising results in treating a wide range of diseases.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide have been synthesized and evaluated for their antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide showed considerable anticancer activity against several cancer cell lines, highlighting the potential of thiazol-4-yl)acetamide derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Furthermore, another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer properties, demonstrating selectivity and potency against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Optoelectronic Properties

Thiazole-containing polymers derived from thiazole-based monomers, including compounds similar to the target chemical, have been synthesized and their optoelectronic properties studied. Such materials exhibit promising optical band gaps and switching times, suggesting their utility in electronic and photonic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h2-10,12H,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAAKADOYJZUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

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